

# Technical Support Center: Titanium Carbide (TiC) Reinforced Composites

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## Compound of Interest

Compound Name: Titanium carbide (TiC)

Cat. No.: B080071

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TiC-reinforced composite materials. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

## Frequently Asked Questions (FAQs)

**Q1:** What is the general effect of reducing TiC particle size from micro to nano on the mechanical properties of a composite?

Reducing the particle size of TiC reinforcement from the micro-scale to the nano-scale generally leads to an improvement in the mechanical properties of the composite material, such as hardness, yield strength, and ultimate tensile strength.<sup>[1][2]</sup> This is attributed to mechanisms like Orowan strengthening, where smaller, more numerous particles are more effective at pinning dislocations and restricting their movement within the matrix.<sup>[1]</sup> Additionally, nano-sized particles can lead to grain refinement of the matrix material, further enhancing its strength.<sup>[3][4]</sup>

However, there is a critical limit to this benefit. As the particle size decreases, the surface area-to-volume ratio increases, leading to a higher tendency for nanoparticles to agglomerate.<sup>[5]</sup> These agglomerates can act as stress concentration points, creating defects within the composite and leading to a deterioration of mechanical properties.<sup>[5]</sup> Therefore, achieving a uniform dispersion of nanoparticles is crucial for realizing their full strengthening potential.

**Q2:** How does TiC particle size affect the wear resistance of a composite?

The effect of TiC particle size on wear resistance is complex and can depend on the specific composite system and the dominant wear mechanism. Generally, the addition of hard TiC particles, regardless of size, improves the wear resistance of a softer matrix material.[6][7][8]

For abrasive wear, larger, well-bonded micro-sized particles can be more effective as they present a larger surface to resist the cutting action of abrasive particles.[9] Conversely, for adhesive wear, a fine and uniform dispersion of nano-sized TiC particles can lead to a smoother worn surface and a lower coefficient of friction, thereby improving wear resistance.[4][5] Some studies have shown that as the percentage of TiC increases, the wear rate of Al-TiC composites decreases significantly.[6] For instance, in Cu-TiC composites, larger TiC particle sizes (e.g., 45  $\mu\text{m}$ ) have demonstrated better wear and anti-frictional properties compared to smaller particles (e.g., 15  $\mu\text{m}$ ) due to better dispersion and the ability to endure higher stress concentrations.[9]

Q3: What is the impact of TiC particle size on the electrical and thermal conductivity of composites?

The addition of TiC particles, which are less conductive than metallic matrices like copper or aluminum, generally decreases the electrical and thermal conductivity of the composite.[10][11] The extent of this reduction is influenced by the volume fraction, distribution, and size of the TiC particles.

Smaller particles introduce a larger number of interfaces between the reinforcement and the matrix. These interfaces act as scattering centers for electrons and phonons, thereby impeding electrical and thermal transport.[12] Therefore, for a given volume fraction, composites reinforced with nano-sized TiC particles may exhibit lower electrical and thermal conductivity compared to those with micro-sized particles, assuming all other factors are equal. The presence of pores and defects, which can be more prevalent in composites with poorly dispersed nanoparticles, will also further decrease conductivity.[10]

## Troubleshooting Guide

Issue 1: Poor mechanical properties (low strength, ductility) despite the addition of nano-TiC particles.

- Possible Cause: Agglomeration of nano-TiC particles.

- Troubleshooting Steps:

- Improve Dispersion Technique: Employ high-energy mixing methods such as ball milling, ultrasonic agitation, or shear mixing to break down agglomerates before or during incorporation into the matrix.[\[4\]](#)
- Surface Modification: Functionalize the surface of the nano-TiC particles with a suitable coupling agent to reduce inter-particle attraction and improve wetting with the matrix material.
- Optimize Processing Parameters: In processes like powder metallurgy or casting, carefully control parameters such as mixing time, temperature, and pressure to minimize the chances of agglomeration.[\[5\]](#) For instance, in binder jetting of Inconel 718/TiC, nano-sized TiC particles obstructed sintering, leading to a porous structure and low mechanical properties.[\[1\]](#)

Issue 2: Inconsistent and unpredictable wear test results.

- Possible Cause: Non-uniform distribution of TiC particles.

- Troubleshooting Steps:

- Microstructural Analysis: Use Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to examine the microstructure of the composite and verify the distribution of TiC particles in different sections of the sample.
- Refine Fabrication Process: For stir casting, optimize the stirring speed, time, and temperature to ensure a homogeneous suspension of particles in the melt before solidification.[\[13\]](#) For powder metallurgy, ensure thorough blending of the powders.
- Control Solidification Rate: In casting processes, a controlled cooling rate can help prevent segregation of the reinforcement particles.

Issue 3: Lower than expected electrical or thermal conductivity.

- Possible Cause: High porosity or poor interfacial bonding between TiC and the matrix.

- Troubleshooting Steps:

- **Density Measurement:** Determine the theoretical and actual density of the composite to calculate the level of porosity.
- **Optimize Sintering/Casting Parameters:** In powder metallurgy, increase the sintering temperature or pressure to enhance densification.<sup>[10]</sup> In casting, ensure complete filling of the mold and minimize gas porosity.
- **Improve Wettability:** In liquid phase processing, ensure good wettability between the TiC particles and the molten matrix to create a strong interface with low resistance. This can sometimes be improved by adding alloying elements or by pre-treating the particles.

## Quantitative Data Summary

The following tables summarize the effect of TiC particle size and content on the mechanical and physical properties of various composite materials as reported in the literature.

Table 1: Effect of TiC on Mechanical Properties of Metal Matrix Composites

Matrix Alloy	Reinforcement Details	Fabrication Method	Key Findings	Reference
Inconel 718	1 wt% micron-sized TiC	Binder Jetting	16% increase in yield strength, 14% increase in ultimate strength at room temperature.	[1]
Inconel 718	nano-sized TiC	Binder Jetting	Porous structure and low mechanical properties due to sintering obstruction.	[1]
7075 Aluminum	1% to 7.5% TiC (1.2 $\mu\text{m}$ )	Stir Casting	With 1% TiC, hardness increased from 68 to 74 MPa, yield strength from 96 to 130 MPa, and UTS from 174 to 219 MPa.	[3]
Copper	20% TiC (45 $\mu\text{m}$ vs 15 $\mu\text{m}$ )	Powder Metallurgy	45 $\mu\text{m}$ particles showed higher micro-hardness (168.09 Hv) and tensile strength (369.24 MPa).	[9]
Titanium	1.81 wt% C (in-situ TiC)	Laminated Sintering	Yield strength increased by 75.4% and ultimate tensile strength by	[14]

			65.0% compared to pure titanium.
316L Steel	50 wt% nano-TiC	SLM/LMD	Microhardness increased to 1.9 times that of the 316L matrix. <a href="#">[15]</a>

Table 2: Effect of TiC on Wear and Electrical Properties

Matrix Alloy	Reinforcement Details	Property Measured	Key Findings	Reference
Copper	TiC (45 $\mu\text{m}$ vs 15 $\mu\text{m}$ )	Wear Rate & Friction	Wear rate reduced by 21-28% and frictional coefficient by 24-50% for 45 $\mu\text{m}$ particles compared to 15 $\mu\text{m}$ .	[9]
Al7075	2.5% to 7.5% TiC	Wear Rate	Wear rate reduced by 11%, 31%, and 42% with 2.5%, 5%, and 7.5% TiC respectively.	[6]
Copper	5 wt% to 25 wt% TiC	Electrical Conductivity	Conductivity decreased from 11.47 $\text{MS}\cdot\text{m}^{-1}$ (5 wt%) to 3.57 $\text{MS}\cdot\text{m}^{-1}$ (25 wt%).	[10]
Polyethylene	TiC (varied vol. fraction)	Electrical Resistivity	Resistivity decreased with increasing TiC volume fraction, reaching as low as 0.1 $\Omega\text{cm}$ .	[16]

## Experimental Protocols

### 1. Fabrication of Al-TiC Composites via Stir Casting

- Objective: To produce an aluminum matrix composite reinforced with micro-sized TiC particles.
- Materials and Equipment:
  - Al7075 alloy ingots
  - TiC powder (e.g., 1-5  $\mu\text{m}$  average particle size)
  - Graphite crucible resistance furnace
  - Mechanical stirrer with graphite impeller
  - Inert gas supply (Argon)
  - Preheated steel mold
- Procedure:
  - Place the Al7075 alloy ingots into the graphite crucible and heat in the furnace to a temperature above its liquidus point (e.g., 750  $^{\circ}\text{C}$ ).
  - Once the alloy is completely molten, create a vortex in the melt using the mechanical stirrer.
  - Preheat the TiC powder (e.g., to 600  $^{\circ}\text{C}$ ) to improve wettability and remove moisture.[\[13\]](#)
  - Gradually introduce the preheated TiC powder into the vortex of the molten aluminum.
  - Maintain stirring for a specified duration (e.g., 10-15 minutes) to ensure a uniform distribution of the particles.[\[13\]](#)
  - During the process, purge the melt surface with argon gas to minimize oxidation.
  - After stirring, pour the molten composite into the preheated steel mold and allow it to solidify.

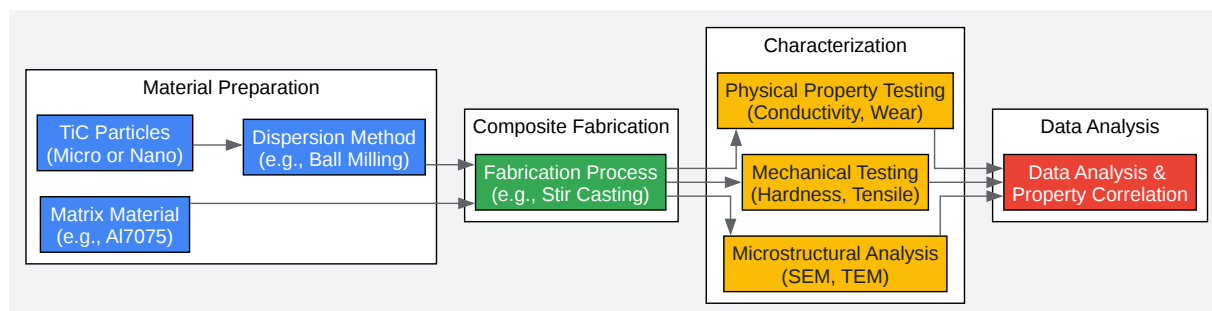


- The solidified composite can then be machined for microstructural analysis and mechanical testing.

## 2. Characterization of Mechanical Properties

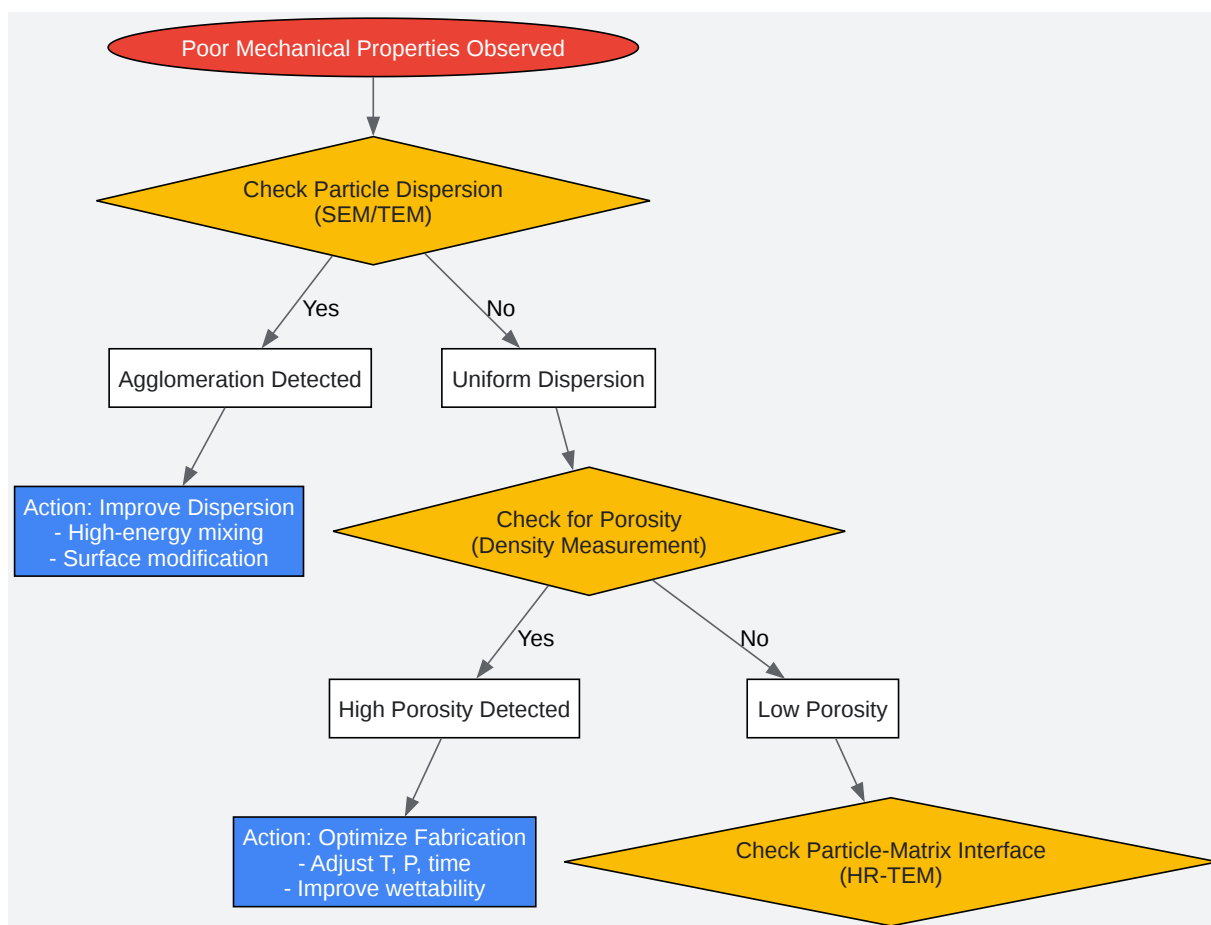
- Objective: To evaluate the hardness and tensile properties of the fabricated TiC composite.
- Hardness Testing (Vickers or Rockwell):
  - Prepare a flat and polished surface on the composite sample.
  - Use a microhardness tester (e.g., Vickers) with a specified load (e.g., 100g) and dwell time (e.g., 15 seconds).
  - Take multiple indentations at different locations on the sample to obtain an average hardness value.
- Tensile Testing:
  - Machine the composite material into standardized tensile test specimens (e.g., as per ASTM E8).
  - Conduct the tensile test using a universal testing machine at a constant strain rate.
  - Record the load and displacement data to generate a stress-strain curve.
  - From the curve, determine the yield strength, ultimate tensile strength, and elongation.

## Visualizations



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Caption: General experimental workflow for fabricating and characterizing TiC-reinforced composites.



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Caption: Troubleshooting flowchart for poor mechanical properties in TiC nanocomposites.

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